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molecular formula C12H22N2O4 B8655698 tert-Butyl 4-(2-methoxyethyl)-3-oxopiperazine-1-carboxylate

tert-Butyl 4-(2-methoxyethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B8655698
M. Wt: 258.31 g/mol
InChI Key: DYHAFQGLDMSQCD-UHFFFAOYSA-N
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Patent
US06069145

Procedure details

1-tert-Butoxycarbonyl-4-(2-methoxyethyl)-3-oxopiperazine (6.6 g) was dissolved in dichloromethane (100 ml), the resulting solution cooled in an ice-bath, and trifluoroacetic acid (145 ml) added. The mixture was stirred at the same temperature for 2 hours. Solvent was evaporated to yield 1-(2-methoxyethyl)-2-oxopiperazine product as a salt with 4 moles of trifluoroacetic acid.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16][CH3:17])[C:10](=[O:18])[CH2:9]1)=O)(C)(C)C.[F:19][C:20]([F:25])([F:24])[C:21]([OH:23])=[O:22]>ClCCl>[CH3:17][O:16][CH2:15][CH2:14][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][C:10]1=[O:18].[F:19][C:20]([F:25])([F:24])[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CCOC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCN1C(CNCC1)=O
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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